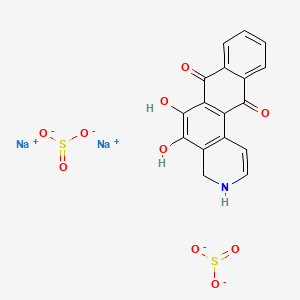

Alizarin Blue S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Alizarin Blue S can be synthesized through several methods:

Friedel-Crafts Acylation: Benzene is acylated with phthalic anhydride to produce anthraquinone. This is then sulfonated with concentrated sulfuric acid at high temperatures to yield anthraquinone-b-sulfonic acid.

Bromination of Anthraquinone: Anthraquinone is brominated to yield dibromo anthraquinone, which, when fused with caustic potash, gives this compound.

Synthesis from Catechol: Catechol is condensed with phthalic anhydride in the presence of anhydrous aluminum chloride or concentrated sulfuric acid at 70°C.

Chemical Reactions Analysis

Alizarin Blue S undergoes various chemical reactions:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it back to its parent anthraquinone structure.

Common reagents used in these reactions include sulfuric acid, caustic soda, and bromine. Major products formed from these reactions include various anthraquinone derivatives .

Scientific Research Applications

Alizarin Blue S has a wide range of applications in scientific research:

Mechanism of Action

Alizarin Blue S exerts its effects primarily through its ability to bind to calcium ions. This binding forms a lake pigment that is orange to red in color, which is useful for staining purposes . Additionally, it has been shown to interact with the aryl hydrocarbon receptor (AHR) pathway, enhancing CYP1A1 enzyme activity and inducing transcriptional changes in hepatoma cells .

Comparison with Similar Compounds

Alizarin Blue S can be compared with other similar compounds such as:

Alizarin Red S: Another anthraquinone dye used for staining calcium deposits but differs in its specific binding properties and color changes.

Alizarin Complexone: A derivative used for similar staining purposes but with different chemical properties.

Alizarin Fluorine Blue: A related compound used in analytical chemistry for its unique fluorescence properties.

This compound stands out due to its specific staining capabilities and its ability to form various tautomers and zwitterions, making it versatile in different research applications .

Properties

Molecular Formula |

C17H11NNa2O10S2-2 |

|---|---|

Molecular Weight |

499.4 g/mol |

IUPAC Name |

disodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite |

InChI |

InChI=1S/C17H11NO4.2Na.2H2O3S/c19-14-9-3-1-2-4-10(9)15(20)13-12(14)8-5-6-18-7-11(8)16(21)17(13)22;;;2*1-4(2)3/h1-6,18,21-22H,7H2;;;2*(H2,1,2,3)/q;2*+1;;/p-4 |

InChI Key |

HKIKRHWMSGKSAN-UHFFFAOYSA-J |

Canonical SMILES |

C1C2=C(C=CN1)C3=C(C(=C2O)O)C(=O)C4=CC=CC=C4C3=O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)

![acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324703.png)